Cas no 1780697-53-1 (3-chloro-2-(difluoromethyl)benzoic acid)

3-chloro-2-(difluoromethyl)benzoic acid 化学的及び物理的性質
名前と識別子
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- 3-chloro-2-(difluoromethyl)benzoic acid
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- インチ: 1S/C8H5ClF2O2/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3,7H,(H,12,13)
- InChIKey: VFQIADYIOVJVNJ-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=CC=CC(Cl)=C1C(F)F
3-chloro-2-(difluoromethyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6509634-2.5g |
3-chloro-2-(difluoromethyl)benzoic acid |
1780697-53-1 | 95% | 2.5g |
$2127.0 | 2023-07-07 | |
Aaron | AR028MAW-250mg |
3-chloro-2-(difluoromethyl)benzoicacid |
1780697-53-1 | 95% | 250mg |
$765.00 | 2025-02-16 | |
Aaron | AR028MAW-2.5g |
3-chloro-2-(difluoromethyl)benzoicacid |
1780697-53-1 | 95% | 2.5g |
$2950.00 | 2025-02-16 | |
Aaron | AR028MAW-10g |
3-chloro-2-(difluoromethyl)benzoicacid |
1780697-53-1 | 95% | 10g |
$6443.00 | 2023-12-15 | |
Enamine | EN300-6509634-10.0g |
3-chloro-2-(difluoromethyl)benzoic acid |
1780697-53-1 | 95% | 10.0g |
$4667.0 | 2023-07-07 | |
Enamine | EN300-6509634-0.05g |
3-chloro-2-(difluoromethyl)benzoic acid |
1780697-53-1 | 95% | 0.05g |
$252.0 | 2023-07-07 | |
Enamine | EN300-6509634-0.5g |
3-chloro-2-(difluoromethyl)benzoic acid |
1780697-53-1 | 95% | 0.5g |
$847.0 | 2023-07-07 | |
Enamine | EN300-6509634-0.25g |
3-chloro-2-(difluoromethyl)benzoic acid |
1780697-53-1 | 95% | 0.25g |
$538.0 | 2023-07-07 | |
1PlusChem | 1P028M2K-500mg |
3-chloro-2-(difluoromethyl)benzoicacid |
1780697-53-1 | 95% | 500mg |
$1109.00 | 2024-06-19 | |
1PlusChem | 1P028M2K-100mg |
3-chloro-2-(difluoromethyl)benzoicacid |
1780697-53-1 | 95% | 100mg |
$527.00 | 2024-06-19 |
3-chloro-2-(difluoromethyl)benzoic acid 関連文献
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1. Book reviews
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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6. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
3-chloro-2-(difluoromethyl)benzoic acidに関する追加情報
Comprehensive Overview of 3-Chloro-2-(difluoromethyl)benzoic Acid (CAS No. 1780697-53-1): Properties, Applications, and Industry Insights
3-Chloro-2-(difluoromethyl)benzoic acid (CAS No. 1780697-53-1) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This benzoic acid derivative contains both chloro and difluoromethyl substituents, which contribute to its reactivity and potential applications. As researchers explore novel small molecule building blocks, this compound has emerged as a valuable intermediate in synthetic chemistry.
The molecular structure of 3-chloro-2-(difluoromethyl)benzoic acid features a carboxylic acid functional group attached to a benzene ring, with halogen atoms strategically positioned at the 2- and 3-positions. This arrangement creates opportunities for diverse chemical transformations, making it particularly useful in medicinal chemistry and material science. Recent studies highlight its potential as a precursor for biologically active compounds, especially in developing new crop protection agents and pharmaceutical intermediates.
In the context of current industry trends, 3-chloro-2-(difluoromethyl)benzoic acid aligns with the growing demand for fluorinated compounds in drug discovery. The difluoromethyl group (-CF2H) is particularly valuable as a bioisostere for hydroxyl or thiol groups, often improving metabolic stability and membrane permeability of drug candidates. Researchers frequently search for information about fluorine in drug design and halogenated benzoic acids, making this compound relevant to these popular topics.
The synthesis of CAS 1780697-53-1 typically involves multi-step processes starting from commercially available benzoic acid derivatives. Modern green chemistry approaches are being explored to optimize its production, addressing the pharmaceutical industry's focus on sustainable synthesis methods. Analytical characterization of this compound includes standard techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis, which are common search terms among chemistry professionals.
From an applications perspective, 3-chloro-2-(difluoromethyl)benzoic acid serves as a versatile intermediate in creating more complex molecules. Its reactivity allows for various transformations, including esterification, amidation, and cross-coupling reactions. These properties make it valuable for developing new chemical entities in drug discovery programs, particularly in areas like enzyme inhibitors and receptor modulators, which are currently hot topics in biomedical research.
Market analysis indicates growing interest in halogenated aromatic compounds like 3-chloro-2-(difluoromethyl)benzoic acid, driven by advancements in precision agriculture and personalized medicine. The compound's potential in developing next-generation agrochemicals aligns with the global need for more efficient crop protection solutions, a frequently searched topic in agricultural chemistry circles. Its stability and reactivity profile make it suitable for creating novel pesticide intermediates with improved environmental profiles.
Quality control of CAS 1780697-53-1 follows stringent pharmaceutical standards, with particular attention to impurity profiling and residual solvent analysis. These quality aspects are crucial for researchers who often search for high-purity chemical intermediates for their synthetic work. The compound's storage typically requires protection from moisture and light, with recommended conditions being a cool, dry environment in properly sealed containers.
Future research directions for 3-chloro-2-(difluoromethyl)benzoic acid may explore its potential in metal-organic frameworks (MOFs) or as a ligand in catalytic systems. The unique electronic properties imparted by its halogen substituents could make it valuable in developing new functional materials, another area receiving significant attention in materials science research. These potential applications correspond to trending search terms in advanced chemistry fields.
From a regulatory standpoint, proper handling procedures for 3-chloro-2-(difluoromethyl)benzoic acid should follow standard laboratory safety protocols. While not classified as hazardous under normal conditions, appropriate personal protective equipment (PPE) is recommended during handling, a common concern for laboratory professionals searching for chemical safety information. The compound's material safety data sheet (MSDS) provides detailed handling instructions.
In conclusion, 3-chloro-2-(difluoromethyl)benzoic acid (CAS No. 1780697-53-1) represents an important chemical building block with diverse potential applications. Its relevance to current research trends in fluorine chemistry, drug discovery, and agrochemical development ensures continued interest from the scientific community. As synthetic methodologies advance and new applications emerge, this compound will likely maintain its position as a valuable tool for researchers across multiple disciplines.
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